2,7-ジブロモ-9-ビニル-9H-カルバゾール

説明

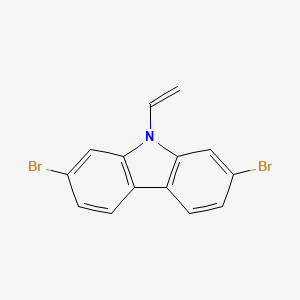

2,7-Dibromo-9-vinyl-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties and high charge carrier mobility. This particular compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a vinyl group at the 9 position of the carbazole ring. It is used as a building block for the synthesis of various organic materials, particularly in the field of optoelectronics .

科学的研究の応用

Organic Electronics

One of the primary applications of 2,7-dibromo-9-vinyl-9H-carbazole is in the development of organic semiconductors. Its structure allows for efficient charge transport properties which are crucial for:

- Organic Light Emitting Diodes (OLEDs) : The compound serves as a building block for OLED materials due to its ability to form stable films with good luminescent properties.

- Organic Photovoltaics (OPVs) : It is used in the fabrication of donor materials that enhance light absorption and conversion efficiency in solar cells .

Photochemical Applications

The compound exhibits interesting photochemical properties which make it suitable for:

- Photocatalysis : It can be utilized in photocatalytic reactions where light energy is harnessed to drive chemical transformations.

- Sensors : Its fluorescence properties enable its use in sensor technologies for detecting specific ions or molecules .

Material Science

In material science, 2,7-dibromo-9-vinyl-9H-carbazole is explored for:

- Polymer Synthesis : It acts as a monomer for synthesizing conjugated polymers with tailored electronic properties.

- Nanocomposites : Incorporating this compound into nanocomposites enhances mechanical and thermal stability while improving electrical conductivity .

Case Study on OLEDs

A study conducted by Blouin & Leclerc (2008) demonstrated that polymers derived from 2,7-dibromo-9-vinyl-9H-carbazole exhibited enhanced efficiency in OLED applications due to improved charge transport and reduced energy losses during electron-hole recombination . The synthesized polymers showed promising performance metrics comparable to commercial OLED materials.

Photovoltaic Applications

Research published in ACS Materials demonstrated that incorporating 2,7-dibromo-9-vinyl-9H-carbazole into photovoltaic devices resulted in a significant increase in power conversion efficiency (PCE). The study highlighted the compound's role in facilitating better exciton dissociation and charge collection .

作用機序

Target of Action

The primary target of 2,7-Dibromo-9-vinyl-9H-carbazole is the organic electronic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs) . It is a building block for the synthesis of small molecules of the carbazole series or carbazole back-boned polymers .

Mode of Action

2,7-Dibromo-9-vinyl-9H-carbazole interacts with its targets by being used as a building block in the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . This compound is often used in the field of organic optoelectronic materials, fluorescent dyes, and OLEDs due to the unique properties of the carbazole structure .

Biochemical Pathways

It is known that this compound plays a significant role in the synthesis of small molecules of the carbazole series or carbazole back-boned polymers , which are widely used in the field of organic optoelectronic materials .

Pharmacokinetics

It is slightly soluble in organic solvents such as methanol and ethanol, and insoluble in water , which could impact its bioavailability.

Result of Action

The result of the action of 2,7-Dibromo-9-vinyl-9H-carbazole is the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . These compounds are often used in the field of organic optoelectronic materials, fluorescent dyes, and OLEDs .

Action Environment

The action of 2,7-Dibromo-9-vinyl-9H-carbazole can be influenced by environmental factors. For instance, it should be stored in a cool, dry place, away from fire and flammable materials . Additionally, it is slightly soluble in organic solvents and insoluble in water , which could affect its action, efficacy, and stability in different environments.

生化学分析

Biochemical Properties

It is known that carbazole derivatives, which 2,7-Dibromo-9-vinyl-9H-carbazole is a part of, have good electron-donating abilities and chemical stability . This suggests that 2,7-Dibromo-9-vinyl-9H-carbazole may interact with various enzymes, proteins, and other biomolecules in a biochemical context, but specific interactions have not been reported.

Cellular Effects

Given its potential use in organic electronics, it may influence cell function through interactions with cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 2,7-Dibromo-9-vinyl-9H-carbazole on cellular function in in vitro or in vivo studies have not been reported. It is known to have a melting point of 130 °C and a predicted boiling point of 428.6±38.0 °C .

準備方法

The synthesis of 2,7-Dibromo-9-vinyl-9H-carbazole typically involves the bromination of 9-vinylcarbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2 and 7 positions .

化学反応の分析

2,7-Dibromo-9-vinyl-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.

Coupling Reactions: The vinyl group allows for coupling reactions, such as Heck or Suzuki coupling, to form more complex structures. Palladium catalysts are often used in these reactions.

Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states.

類似化合物との比較

2,7-Dibromo-9-vinyl-9H-carbazole can be compared with other carbazole derivatives, such as:

2,7-Dibromo-9H-carbazole: Lacks the vinyl group, which limits its applications in coupling reactions.

3,6-Dibromo-9-vinyl-9H-carbazole: Bromination at different positions alters its electronic properties and reactivity.

2,7-Dibromo-9-ethyl-9H-carbazole: The ethyl group provides different steric and electronic effects compared to the vinyl group.

These comparisons highlight the unique properties of 2,7-Dibromo-9-vinyl-9H-carbazole, particularly its versatility in forming conjugated systems and its suitability for various optoelectronic applications.

生物活性

2,7-Dibromo-9-vinyl-9H-carbazole is a carbazole derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural modifications introduced by the bromine atoms and the vinyl group at specific positions enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 2,7-Dibromo-9-vinyl-9H-carbazole is . The presence of bromine atoms at the 2 and 7 positions of the carbazole ring significantly influences its electronic properties, making it a suitable candidate for various applications in organic electronics and medicinal chemistry.

The biological activity of 2,7-Dibromo-9-vinyl-9H-carbazole is primarily attributed to its ability to interact with various enzymes and receptors. The bromine substituents can enhance binding affinity to biological targets, while the vinyl group may facilitate π–π stacking interactions with other aromatic compounds.

Anticancer Properties

Research indicates that carbazole derivatives exhibit significant anticancer activity. For instance, studies have shown that 2,7-Dibromo-9-vinyl-9H-carbazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.

Table 1: Summary of Anticancer Studies

| Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Breast | Induction of apoptosis | 12.5 | |

| Lung | Cell cycle arrest | 15.0 | |

| Colon | Inhibition of proliferation | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Case Studies

- Study on Anticancer Effects : A recent study investigated the effects of 2,7-Dibromo-9-vinyl-9H-carbazole on breast cancer cell lines. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, researchers tested the compound against several pathogenic strains. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

特性

IUPAC Name |

2,7-dibromo-9-ethenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N/c1-2-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)17/h2-8H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVAIVOLMNGCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438252-33-5 | |

| Record name | 2,7-Dibromo-9-vinyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。